5-Fluoro-2-(trifluoromethylthio)aniline
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Overview
Description
5-Fluoro-2-(trifluoromethylthio)aniline is an organic compound with the molecular formula C7H5F4NS It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with fluorine and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trifluoromethylthio)aniline typically involves the introduction of fluorine and trifluoromethylthio groups into the aniline structure. One common method is the nucleophilic aromatic substitution reaction, where aniline is treated with fluorinating agents and trifluoromethylthiolating reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(trifluoromethylthio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated and trifluoromethylthio-substituted aniline derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
5-Fluoro-2-(trifluoromethylthio)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethylthio)aniline involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethylthio groups enhance the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)aniline
- 2-Fluoro-6-(trifluoromethyl)aniline
- 4-Fluoro-3-(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
Uniqueness
5-Fluoro-2-(trifluoromethylthio)aniline is unique due to the presence of both fluorine and trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C7H5F4NS |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
5-fluoro-2-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C7H5F4NS/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 |
InChI Key |
MDJVVDRYKZRATR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)SC(F)(F)F |
Origin of Product |
United States |
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